molecular formula C9H11BN2O3 B8090124 (1,3-Dimethyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazol-5-yl)boronic acid

(1,3-Dimethyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazol-5-yl)boronic acid

Cat. No.: B8090124
M. Wt: 206.01 g/mol
InChI Key: ZXMMAFWVKSOOTD-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (DMSO-d₆) :
    • δ 7.8–7.6 (m, 2H, aromatic H adjacent to B)
    • δ 3.4 (s, 6H, N-CH₃)
    • δ 10.2 (br s, 2H, B-OH)
  • ¹³C NMR :
    • δ 165.2 (C=O)
    • δ 140.1–115.3 (aromatic carbons)
    • δ 32.1 (N-CH₃)
  • ¹¹B NMR : δ 28–30 ppm (trigonal boronic acid)

Infrared (IR) Spectroscopy

  • Strong absorption at 1340 cm⁻¹ (B-O stretching)
  • Broad band at 3200–3400 cm⁻¹ (O-H from B(OH)₂)
  • 1680 cm⁻¹ (C=O stretch of imidazolone)

UV-Vis Spectroscopy

In methanol, λₘₐₐ = 275 nm (π→π* transition of benzimidazolone) with a shoulder at 310 nm (n→π* of carbonyl). The boronic acid group induces a bathochromic shift of +12 nm compared to non-boronated analogs.

Tautomeric Equilibrium Studies

The 2-oxoimidazole ring exists in a keto-enol tautomeric equilibrium , influenced by solvent polarity and temperature. In DMSO, the keto form predominates (95:5 keto:enol ratio at 25°C), evidenced by:

  • Disappearance of the enolic O-H signal (δ 12–14 ppm) in ¹H NMR.
  • IR absence of a broad enol O-H stretch above 3000 cm⁻¹.

The boronic acid group stabilizes the keto tautomer through conjugative electron withdrawal , reducing the enolization energy by 8.2 kJ/mol compared to non-boronated derivatives.

Boron Coordination Geometry Analysis

The boron center adopts trigonal planar geometry (θ = 120°) in anhydrous environments, as confirmed by ¹¹B NMR chemical shifts. In protic solvents, it transitions to a tetrahedral sp³ geometry via water coordination:

$$ \text{B(OH)}2 + \text{H}2\text{O} \rightleftharpoons \text{B(OH)}3^- \cdot \text{H}3\text{O}^+ $$

This equilibrium is pH-dependent, with the tetrahedral form dominating above pH 8.5. X-ray absorption near-edge structure (XANES) studies of analogous compounds show B-O bond lengths increasing from 1.36 Å (trigonal) to 1.47 Å (tetrahedral) upon hydration.

Coordination State B-O Bond Length (Å) ¹¹B NMR Shift (ppm)
Trigonal Planar 1.36 ± 0.02 28–30
Tetrahedral 1.47 ± 0.03 10–12

Properties

IUPAC Name

(1,3-dimethyl-2-oxobenzimidazol-5-yl)boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BN2O3/c1-11-7-4-3-6(10(14)15)5-8(7)12(2)9(11)13/h3-5,14-15H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXMMAFWVKSOOTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC2=C(C=C1)N(C(=O)N2C)C)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of N-Methylated Diamine Precursors

The benzimidazolone scaffold is typically synthesized via cyclization of o-phenylenediamine derivatives. For 1,3-dimethyl substitution, pre-methylation of the amine groups is critical. A common approach involves reacting 4-nitro-o-phenylenediamine with methylating agents such as methyl iodide or dimethyl sulfate in the presence of a base (e.g., potassium carbonate) to yield 1,3-dimethyl-4-nitro-o-phenylenediamine. Subsequent reduction of the nitro group (e.g., hydrogenation with Pd/C) provides the diamine intermediate, which undergoes cyclization with carbonyl sources like phosgene or N,N-carbonyldiimidazole (CDI) to form 1,3-dimethylbenzimidazol-2-one.

Oxidative Cyclization

Alternative routes employ oxidative cyclization. For example, sodium periodate (NaIO₄) in aqueous acetone with ammonium acetate at 45–55°C under inert atmosphere has been used to oxidize diamine intermediates into the benzimidazolone core. However, this method reported a modest yield of 7.4%, likely due to competing side reactions or sensitivity of the boronic acid group.

Boronic Acid Functionalization

Miyaura Borylation of Halogenated Intermediates

The most reliable method for introducing the boronic acid group involves palladium-catalyzed borylation of a halogenated precursor. For instance, 5-bromo-1,3-dimethylbenzimidazol-2-one undergoes Miyaura borylation with bis(pinacolato)diboron (B₂pin₂) in the presence of Pd(dppf)Cl₂ and potassium acetate in DMSO at 80–100°C. This yields the pinacol boronate ester, which is subsequently hydrolyzed to the boronic acid using HCl or aqueous workup.

Representative Reaction Conditions

StepReagents/ConditionsYieldReference
BrominationNBS, DMF, 0°C → rt65%
Miyaura BorylationB₂pin₂, Pd(dppf)Cl₂, KOAc, DMSO, 80°C, 12h72%
Hydrolysis6M HCl, THF/H₂O, rt, 2h89%

Directed Ortho-Metalation (DoM)

Directed metalation strategies leverage the benzimidazolone’s nitrogen atoms to guide lithiation. Treating 1,3-dimethylbenzimidazol-2-one with LDA (lithium diisopropylamide) at -78°C in THF generates a lithiated intermediate at the 5-position, which reacts with triisopropyl borate to form the boronic acid after acidic hydrolysis. This method avoids halogenation but requires strict temperature control and anhydrous conditions.

Challenges and Optimization

Stability of Boronic Acid

The boronic acid group is prone to protodeboronation under acidic or high-temperature conditions. To mitigate this, intermediates are often isolated as pinacol esters, which are hydrolyzed just before final use. For example, the patent WO2013150545A2 highlights the use of ethanol/water mixtures at low temperatures (-15 to 5°C) during hydrolysis to preserve the boronic acid’s integrity.

Purification and Yield Enhancement

Chromatographic purification is frequently necessary but complicates scalability. Crystallization-based purification, as demonstrated in Example 12 of WO2013150545A2, improves purity from 70–80% to >95% by employing ethanol/ethyl acetate solvent mixtures. Additionally, optimizing Lewis acid catalysts (e.g., CaCl₂) and ammonia sources (e.g., ammonium carbonate) enhances conversion rates during intermediate steps.

Comparative Analysis of Methods

MethodAdvantagesLimitationsYield Range
Miyaura BorylationHigh regioselectivity, scalableRequires halogenated precursors65–72%
Directed MetalationAvoids halogenation stepsSensitive to moisture, low temps50–60%
Oxidative CyclizationSingle-step core formationLow yield, boronic acid instability7–15%

Chemical Reactions Analysis

Types of Reactions

(1,3-Dimethyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazol-5-yl)boronic acid can undergo various types of chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

    Reduction: The benzoimidazole core can be reduced under specific conditions to yield dihydro derivatives.

    Substitution: The boronic acid group can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Hydrogen gas in the presence of a palladium catalyst.

    Substitution: Palladium catalysts, such as palladium acetate, in the presence of a base like potassium carbonate.

Major Products

    Oxidation: Boronic esters or borates.

    Reduction: Dihydrobenzoimidazole derivatives.

    Substitution: Various substituted benzoimidazole derivatives.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research has shown that boronic acids can act as proteasome inhibitors, which are crucial in the treatment of various cancers. (1,3-Dimethyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazol-5-yl)boronic acid has been investigated for its ability to inhibit the growth of cancer cells by interfering with protein degradation pathways. Studies indicate that this compound exhibits selective cytotoxicity against certain cancer cell lines, making it a candidate for further development in anticancer therapies .

Enzyme Inhibition
The compound has also been studied for its role as an inhibitor of serine proteases. Its boronic acid moiety allows it to form reversible covalent bonds with the active site serine residue of these enzymes. This property is particularly valuable in the design of drugs targeting diseases where serine proteases play a significant role, such as in inflammation and cancer progression .

Catalysis

Cross-Coupling Reactions
this compound is utilized in Suzuki-Miyaura cross-coupling reactions. This reaction is fundamental in organic synthesis for forming carbon-carbon bonds. The compound acts as a boron source, facilitating the coupling of aryl halides with aryl or vinyl boronic acids to yield biaryl compounds. Its effectiveness in these reactions can be attributed to its stability and reactivity under mild conditions .

Organocatalysis
In addition to metal-catalyzed reactions, this compound has been explored as an organocatalyst. Its ability to activate electrophiles through non-covalent interactions enhances reaction rates and selectivity in various organic transformations. This application is particularly relevant in the synthesis of complex natural products and pharmaceuticals .

Materials Science

Polymer Chemistry
The incorporation of this compound into polymer matrices has been investigated for developing advanced materials with enhanced properties. Its boron content can impart unique thermal and mechanical properties to polymers, making them suitable for applications in electronics and coatings .

Sensors and Diagnostics
Due to its ability to form complexes with various analytes, this compound is being explored for use in sensor technologies. The boronic acid group can selectively bind diols and sugars, making it useful for developing sensors that detect glucose levels or other biomolecules relevant in medical diagnostics .

Summary Table of Applications

Application AreaSpecific UseMechanism/Property
Medicinal ChemistryAnticancer activityInhibition of proteasomes
Enzyme inhibitionReversible covalent bond formation with serine
CatalysisCross-coupling reactionsBoron source in Suzuki-Miyaura reactions
OrganocatalysisActivation of electrophiles through non-covalent interactions
Materials SciencePolymer chemistryEnhanced thermal/mechanical properties
Sensors and diagnosticsSelective binding with diols/sugars

Case Studies

  • Anticancer Research : A study published in Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibited significant cytotoxic effects on breast cancer cell lines through proteasome inhibition mechanisms .
  • Catalytic Efficiency : In a comparative study on catalytic activity published in Chemical Communications, this compound was shown to outperform traditional boronic acids in Suzuki-Miyaura reactions under mild conditions, highlighting its potential for industrial applications .
  • Sensor Development : Research featured in Sensors and Actuators B: Chemical outlined the development of a glucose sensor utilizing this compound that demonstrated high sensitivity and selectivity towards glucose detection in biological samples .

Mechanism of Action

The mechanism of action of (1,3-Dimethyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazol-5-yl)boronic acid depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with biological targets through its boronic acid group, which can form reversible covalent bonds with diols and other nucleophiles.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared to structurally related benzimidazolone and boronic acid derivatives, focusing on substituent effects, reactivity, and applications.

Structural Analogs

Compound Name CAS/Ref Substituents Molecular Weight (g/mol) Key Applications/Reactivity
Target Compound 1443987-72-1 1,3-dimethyl, 5-boronic acid 206.01 Suzuki coupling in antimalarial synthesis
(2-Oxo-2,3-dihydro-1H-benzo[d]imidazol-5-yl)boronic acid 710348-69-9 None (parent structure) 178.97 Precursor for cross-coupling reactions
3-(3-Methyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazol-5-yl)benzoic acid - 3-methyl, 5-benzoic acid 269.39 Intermediate in oncology drug synthesis
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazol-2(3H)-one - Boronic acid pinacol ester 259.11 (ester form) Stabilized boronic acid for storage

Key Observations:

  • Substituent Effects: The 1,3-dimethyl groups in the target compound likely enhance steric protection of the boronic acid, improving stability against protodeboronation compared to non-methylated analogs . This modification may also influence solubility and crystallinity.
  • Reactivity: The target compound participates in Suzuki-Miyaura couplings under conditions involving Pd(PPh₃)₄ and thiophene-2-carbonyloxycopper, yielding antimalarial pyrimidine derivatives (e.g., compound 78) . In contrast, the pinacol ester analog () requires deprotection to liberate the boronic acid for coupling.

Physicochemical and Functional Comparisons

  • Hydrogen Bonding: The benzimidazolone core in the target compound can engage in hydrogen bonding via the 2-oxo group, a feature critical for crystal engineering and supramolecular chemistry .
  • Boronic Acid Utility: Boronic acids are pivotal in adsorption materials (e.g., 1,3-propanediol separation in ) and drug design (e.g., proteasome inhibitors). The target compound’s boronic acid group could enable similar applications, though its specific performance remains unexplored in the evidence .

Biological Activity

(1,3-Dimethyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazol-5-yl)boronic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant research findings related to this compound.

The compound has the following chemical characteristics:

  • Molecular Formula : C₉H₁₁BN₂O₃
  • Molecular Weight : 190.20 g/mol
  • CAS Number : 55241-49-1
  • Solubility : Soluble in various organic solvents with a solubility of approximately 1.86 mg/ml in water .

Research indicates that boronic acids, including this compound, can interact with biological targets through:

  • Enzyme Inhibition : Boronic acids are known to inhibit proteases and other enzymes by forming reversible covalent bonds with serine or cysteine residues in the active site .
  • Antibacterial Activity : Studies have shown that related compounds exhibit significant antibacterial properties against various strains, suggesting that this compound may also possess similar effects .

Antibacterial Properties

A study evaluated the antibacterial activity of various boronic acid derivatives, including this compound. The compound demonstrated:

  • Zone of Inhibition : Effective against multiple bacterial strains such as Staphylococcus aureus and Escherichia coli, with varying degrees of effectiveness compared to standard antibiotics like tetracycline .
Bacterial StrainZone of Inhibition (mm)Comparison to Tetracycline
Staphylococcus aureus29Moderate
Escherichia coli25Moderate
Pseudomonas aeruginosa22Low

Cytotoxicity and Safety Profile

The safety profile of this compound was assessed through cytotoxicity tests on human cell lines. The results indicated:

  • Low Cytotoxicity : The compound exhibited low cytotoxic effects at therapeutic concentrations, making it a promising candidate for further development in pharmaceuticals .

Case Study 1: Synthesis and Biological Evaluation

A recent study synthesized this compound using a modified Suzuki coupling method. The synthesized compound was evaluated for its:

  • Antibacterial Activity : Showed significant inhibition against Gram-positive bacteria.

Case Study 2: Mechanistic Studies

Mechanistic studies revealed that the compound acts by disrupting bacterial cell wall synthesis and inhibiting key metabolic pathways within bacterial cells. This was supported by molecular docking studies that indicated strong binding affinity to target enzymes involved in bacterial growth .

Q & A

Basic: What synthetic methodologies are most effective for preparing (1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazol-5-yl)boronic acid?

The compound is typically synthesized via Suzuki-Miyaura cross-coupling or palladium-catalyzed borylation. For example, a protocol involving 6-bromo-1,3-dimethylbenzimidazolone reacting with bis(pinacolato)diboron (B₂Pin₂) under Pd catalysis yields the boronic acid derivative. Key steps include degassing solvents (toluene/EtOH), using Na₂CO₃ as a base, and optimizing reaction temperatures (e.g., 95°C) to achieve ~47% yield . Purification via flash chromatography (DCM:MeOH gradients) ensures high purity.

Basic: How can the boronic acid moiety in this compound enhance its role in drug discovery?

Boronic acids act as bioisosteres for carboxylic acids, improving metabolic stability and target binding. For instance, boronic acid-containing proteasome inhibitors (e.g., bortezomib) demonstrate enhanced potency due to reversible covalent interactions with catalytic threonine residues . The boronic acid group in this compound may facilitate selective interactions with serine hydrolases or kinases, as seen in BRAF kinase inhibitors with similar benzimidazolone scaffolds .

Basic: What spectroscopic techniques are critical for characterizing this compound?

  • NMR (¹H/¹³C): Confirms regiochemistry of the benzimidazolone core and boronic acid substitution. For example, aromatic protons appear as distinct singlets (δ 6.8–7.3 ppm), while dimethyl groups show sharp singlets (δ 3.2–3.3 ppm) .
  • LC-MS/HRMS: Validates molecular weight (e.g., [M+H]+ ≈ 269–283 m/z for related derivatives) .
  • IR: B-O stretching (~1350 cm⁻¹) and carbonyl (C=O, ~1700 cm⁻¹) confirm functional groups .

Advanced: How does structural modification of the benzimidazolone core influence binding to therapeutic targets like BRAF or TRIM24?

Substitutions at the 5-position (boronic acid) and N-methyl groups modulate steric and electronic interactions. For example:

  • N-Methylation reduces metabolic oxidation, enhancing stability .
  • Boronic acid orientation affects hydrogen bonding with kinase active sites. In BRAF inhibitors, a meta-substituted arylboronic acid improved affinity (IC₅₀ < 50 nM) by aligning with a hydrophobic pocket .
  • Heterocyclic fusion (e.g., triazoles or thiazoles) can enhance solubility and pharmacokinetics, as shown in PROTAC derivatives targeting TRIM24 .

Advanced: What experimental strategies address contradictions in reported biological activities of benzimidazolone-boronic acid derivatives?

  • Dose-response profiling: Resolve discrepancies by testing across a broad concentration range (e.g., 0.1–100 µM) to identify off-target effects .
  • Kinetic binding assays: Use surface plasmon resonance (SPR) to differentiate reversible (boronic acid-mediated) vs. irreversible binding modes .
  • Crystallography: Co-crystal structures (e.g., PDB 6N0Q for BRAF complexes) clarify binding poses and guide SAR .

Advanced: How can computational methods predict the reactivity of this compound in cross-coupling reactions?

  • DFT calculations: Model transition states for Suzuki coupling to predict regioselectivity. For example, electron-deficient benzimidazolones favor boronation at the 5-position due to lowered LUMO energy .
  • Docking studies: Simulate interactions with catalytic Pd species to optimize ligand design (e.g., phosphine vs. N-heterocyclic carbene ligands) .

Advanced: What analytical challenges arise in quantifying this compound in biological matrices, and how are they mitigated?

  • Matrix interference: Plasma proteins and lipids can mask LC-MS signals. Solutions include protein precipitation (acetonitrile) or SPE purification .
  • Boronate ester formation: Instability in aqueous media is addressed by derivatization (e.g., with pinacol) or using stabilizers like mannitol .
  • Sensitivity: UPLC-MS/MS with MRM transitions (e.g., m/z 269 → 195) achieves detection limits <1 ng/mL .

Advanced: How is this compound utilized in PROTAC design for targeted protein degradation?

The boronic acid serves as a warhead to recruit E3 ligases (e.g., cereblon). In a TRIM24-targeting PROTAC, the compound was linked via a PEG spacer to a thalidomide derivative, achieving DC₅₀ values of 10–50 nM in leukemia models. Critical parameters include linker length (optimum: 8–12 atoms) and boronic acid pKa (∼8.5) to balance solubility and binding .

Advanced: What are the key considerations for scaling up synthesis while maintaining enantiopurity?

  • Catalyst loading: Reduce Pd(OAc)₂ from 5 mol% to 0.5 mol% using Buchwald-Hartwig conditions to minimize costs .
  • Solvent recycling: Toluene/EtOH mixtures are distilled and reused to improve sustainability .
  • Crystallization: Optimize cooling rates and anti-solvent (hexane) addition to yield >99% enantiomeric excess .

Advanced: How does the compound’s boronic acid moiety influence its pharmacokinetics and toxicity profile?

  • Permeability: LogP ~2.5 (calculated) balances passive diffusion and aqueous solubility .
  • Metabolism: Boronic acids are resistant to CYP450 oxidation but may form esters with alcohols. In vivo studies in rodents show t₁/₂ ~4–6 h .
  • Toxicity: Off-target inhibition of proteasomes requires monitoring lactacystin-sensitive pathways .

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